An In-depth Technical Guide to 4-Bromopyridine-2,3-diamine: Chemical Properties and Structure
An In-depth Technical Guide to 4-Bromopyridine-2,3-diamine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromopyridine-2,3-diamine is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its unique arrangement of amino and bromo functional groups on the pyridine core provides a versatile scaffold for the synthesis of a wide array of heterocyclic compounds with potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical properties, structure, and available experimental data for 4-Bromopyridine-2,3-diamine, intended to serve as a valuable resource for researchers in the field.
Chemical Structure and Properties
The structural and key chemical properties of 4-Bromopyridine-2,3-diamine are summarized below.
| Property | Value | Reference |
| CAS Number | 1232431-75-2 | [1][2][3] |
| Molecular Formula | C₅H₆BrN₃ | [1][2][3] |
| Molecular Weight | 188.03 g/mol | [1][2][3] |
| Canonical SMILES | C1=CN=C(C(=C1Br)N)N | [3] |
| InChI Key | VDWHUTJUOZXVQW-UHFFFAOYSA-N | [3] |
| Appearance | Solid (predicted) | |
| Melting Point | No experimental data available | |
| Boiling Point | No experimental data available | |
| Solubility | Expected to be soluble in polar organic solvents.[4] | |
| H-Bond Donor Count | 2 | [3] |
| H-Bond Acceptor Count | 3 | [3] |
Structure:
Caption: Chemical structure of 4-Bromopyridine-2,3-diamine.
Spectroscopic Data
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
A ¹H NMR spectrum for 4-Bromopyridine-2,3-diamine is available, providing insight into the proton environment of the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| Data unavailable in a structured format |
A graphical representation of the ¹H NMR spectrum would be included here if available.
Experimental Protocol: ¹H NMR Spectroscopy
A general protocol for obtaining a ¹H NMR spectrum is as follows:
-
Sample Preparation: Dissolve 5-10 mg of 4-Bromopyridine-2,3-diamine in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Data Acquisition: Acquire the ¹H NMR spectrum using appropriate parameters, including a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy
Experimental IR spectral data for 4-Bromopyridine-2,3-diamine is not available in the searched literature. However, characteristic vibrational frequencies can be predicted based on the functional groups present:
-
N-H stretching (amines): Typically in the range of 3300-3500 cm⁻¹ (two bands for the primary amines).
-
C=C and C=N stretching (aromatic ring): Around 1450-1600 cm⁻¹.
-
C-N stretching: Around 1250-1350 cm⁻¹.
-
C-Br stretching: Typically below 1000 cm⁻¹.
Experimental Protocol: FT-IR Spectroscopy
A general protocol for obtaining an FT-IR spectrum using the KBr pellet method is as follows:
-
Sample Preparation: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. Grind the mixture thoroughly to a fine powder.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.
Mass Spectrometry (MS)
Experimental Protocol: Mass Spectrometry
A general protocol for obtaining a mass spectrum is as follows:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
-
Ionization: Ionize the sample using an appropriate method, such as electron ionization (EI) or electrospray ionization (ESI).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer.
-
Detection: Detect the ions and generate a mass spectrum.
Synthesis and Reactivity
While a specific, detailed experimental protocol for the synthesis of 4-Bromopyridine-2,3-diamine was not found in the searched literature, its synthesis would likely involve the introduction of the amino groups onto a pre-brominated pyridine ring or bromination of a diaminopyridine precursor. Synthetic routes for similar compounds, such as 2-amino-4-bromopyridine and 2,3-diamino-5-bromopyridine, have been reported and could potentially be adapted.[1][5][6][7][8]
General Synthetic Workflow (Hypothetical):
Caption: A possible synthetic workflow for 4-Bromopyridine-2,3-diamine.
The reactivity of 4-Bromopyridine-2,3-diamine is dictated by its functional groups. The amino groups are nucleophilic and can undergo reactions such as acylation and alkylation. The pyridine nitrogen is basic and can be protonated or alkylated. The bromine atom at the 4-position is susceptible to nucleophilic aromatic substitution, a reaction that is generally more facile at the 2- and 4-positions of the pyridine ring due to electronic effects.[2]
Biological Activity and Applications
While specific biological activity data for 4-Bromopyridine-2,3-diamine is limited in the public domain, substituted bromopyridines and diaminopyridines are known to be important scaffolds in drug discovery.[9][10][11] For instance, various substituted pyridine derivatives have shown a wide range of biological activities, including anticancer and antimicrobial effects.[12][13] The structural motifs present in 4-Bromopyridine-2,3-diamine make it a valuable starting material for the synthesis of fused heterocyclic systems, such as imidazopyridines, which are known to possess diverse pharmacological properties.[14]
Stability and Storage
Information regarding the specific stability of 4-Bromopyridine-2,3-diamine is not detailed in the available literature. As a general precaution for amino- and bromo-substituted pyridines, it is advisable to store the compound in a cool, dry, and dark place to prevent potential degradation. Some related compounds are known to be air-sensitive.[15]
Conclusion
4-Bromopyridine-2,3-diamine is a chemical compound with significant potential as a building block in the synthesis of novel therapeutic agents. While a comprehensive experimental characterization is not yet publicly available, this guide consolidates the existing structural and predicted chemical information. Further research to elucidate its physical and chemical properties, develop efficient synthetic routes, and explore its biological activities is warranted to fully realize the potential of this versatile molecule.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. calpaclab.com [calpaclab.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. CAS 13534-98-0: 4-Amino-3-bromopyridine | CymitQuimica [cymitquimica.com]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. rsc.org [rsc.org]
- 7. 4-Amino-3-bromopyridine | C5H5BrN2 | CID 26095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. 2-Amino-4-bromopyridine 97 84249-14-9 [sigmaaldrich.com]
- 11. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. arkat-usa.org [arkat-usa.org]
- 15. CN102603622B - Synthetic method of 2-amino-4-bromopyridine - Google Patents [patents.google.com]
